Ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate
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Overview
Description
Ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to an octanoic acid chain, which is further substituted with a 3,4-difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate typically involves the esterification of 8-(3,4-difluorophenyl)-8-oxooctanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of solid acid catalysts can be employed to facilitate the esterification process, making it more environmentally friendly by reducing the need for corrosive liquid acids.
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atoms on the phenyl ring.
Major Products Formed
Oxidation: 8-(3,4-difluorophenyl)-8-oxooctanoic acid.
Reduction: 8-(3,4-difluorophenyl)-8-hydroxyoctanoate.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the 3,4-difluorophenyl group enhances its binding affinity to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate can be compared with other similar compounds, such as:
Ethyl 8-(3,4-dichlorophenyl)-8-oxooctanoate: Similar structure but with chlorine atoms instead of fluorine, which may affect its reactivity and binding properties.
Ethyl 8-(3,4-dimethylphenyl)-8-oxooctanoate: Contains methyl groups instead of fluorine, leading to different steric and electronic effects.
Ethyl 8-(3,4-dihydroxyphenyl)-8-oxooctanoate: Hydroxy groups instead of fluorine, which can significantly alter its chemical behavior and biological activity.
These comparisons highlight the unique properties of this compound, particularly its enhanced reactivity and binding affinity due to the presence of fluorine atoms.
Properties
IUPAC Name |
ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F2O3/c1-2-21-16(20)8-6-4-3-5-7-15(19)12-9-10-13(17)14(18)11-12/h9-11H,2-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFZULFDVANCKPO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCC(=O)C1=CC(=C(C=C1)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70645583 |
Source
|
Record name | Ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70645583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898752-31-3 |
Source
|
Record name | Ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70645583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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